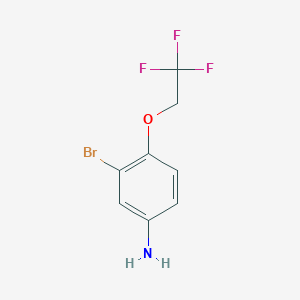

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline

Description

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline (CAS: 710351-84-1) is a fluorinated aromatic amine with the molecular formula C₈H₇BrF₃NO and a molecular weight of 286.05 g/mol. Its structure features a bromine atom at the 3-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the aniline ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoroethoxy group, which enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

3-bromo-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNJHWXZLCVUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification to Introduce the 2,2,2-Trifluoroethoxy Group

- Starting Material: 3-bromo-4-nitroaniline or 3-bromo-4-hydroxyaniline derivatives.

- Method: The phenolic hydroxyl group on the aromatic ring is reacted with 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the trifluoroethoxy ether.

- Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).

- Outcome: Formation of 3-bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene or related intermediates.

Bromination at the 3-Position

- Starting Material: 4-(2,2,2-trifluoroethoxy)aniline or its protected derivatives.

- Method: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature to selectively brominate the 3-position.

- Conditions: Reaction often carried out in solvents such as pyridine or acetic acid at low temperatures (0–25 °C) to minimize polybromination.

- Example: The bromination of 4-substituted anilines in pyridine with bromine at 0 °C followed by stirring at room temperature for several hours can yield brominated products with high selectivity and yields (~80–90%).

Reduction of Nitro Group to Aniline

- Starting Material: 3-bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene.

- Method: Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using tin(II) chloride or iron powder in acidic medium.

- Conditions: Mild temperatures (room temperature to 60 °C) to avoid debromination or cleavage of the trifluoroethoxy group.

- Outcome: Conversion to the desired this compound.

Representative Preparation Protocol (Adapted from Related Brominated Aniline Derivatives)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-nitrophenol + 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 80 °C, 6 h | Etherification to form 4-(2,2,2-trifluoroethoxy)nitrobenzene | 85–90 | Base-mediated nucleophilic substitution |

| 2 | Bromine in pyridine, 0 °C to 25 °C, 12 h | Electrophilic bromination at 3-position | 80–88 | Controlled addition to avoid polybromination |

| 3 | Pd/C, H2, ethanol, room temp, 12 h | Catalytic hydrogenation of nitro to aniline | 90–95 | Avoids debromination and preserves ether |

Detailed Research Findings and Analysis

- Selectivity: Bromination in the presence of the trifluoroethoxy group and amino substituent favors the 3-position due to directing effects of the amino group and steric hindrance from the trifluoroethoxy substituent.

- Solvent Effects: Pyridine acts both as a solvent and base, stabilizing intermediates and facilitating selective bromination.

- Yield Optimization: Slow addition of bromine at low temperature reduces side reactions such as dibromination or oxidation of the amino group.

- Reduction Step: Catalytic hydrogenation is preferred for its mildness and high chemoselectivity, preserving sensitive groups like trifluoroethoxy and bromine substituents.

- Purification: After each step, extraction with organic solvents (e.g., methyl tert-butyl ether) and washing with water/sodium sulfite solutions help remove impurities and residual reagents.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents | Typical Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| Etherification | 2,2,2-trifluoroethyl bromide, base | DMF, 80 °C, 4–6 h | 85–90 | Avoid moisture; anhydrous conditions |

| Bromination | Bromine, pyridine | 0–25 °C, slow addition, 12 h | 80–88 | Control temperature; avoid polybromination |

| Nitro reduction to aniline | Pd/C, H2 or SnCl2/HCl | Room temp, 12 h | 90–95 | Preserve bromine and trifluoroethoxy groups |

Additional Notes

- Direct bromination of aniline derivatives can be complicated by over-bromination; thus, protection of the amino group (e.g., acetylation) prior to bromination may be employed in some protocols.

- The trifluoroethoxy group imparts electron-withdrawing effects, influencing reactivity and regioselectivity during electrophilic substitution.

- Scale-up considerations include careful control of exothermic bromination and efficient removal of pyridine and bromine residues.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.

Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include azido, thiocyanato, or other substituted anilines.

Oxidation: Products include nitrosoaniline or nitroaniline derivatives.

Reduction: Products include various reduced forms of the original compound, such as primary amines.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific molecular targets.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Positional Isomers

a. 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline (CAS: 1516333-09-7)

- Molecular Formula: C₈H₇BrF₃NO

- Key Differences : The trifluoroethoxy group is at the 2-position instead of 4.

b. 5-Bromo-2-(2,2,2-trifluoroethoxy)aniline (CAS: 1019121-52-8)

- Molecular Formula: C₈H₇BrF₃NO

- Key Differences : Bromine at the 5-position.

- Impact: The para relationship between the amino group and bromine may alter electronic properties, favoring nucleophilic substitution at the bromine site .

Substituent Functional Group Variations

a. 3-Bromo-4-(trifluoromethoxy)aniline (CAS: 191602-54-7)

- Molecular Formula: C₇H₅BrF₃NO

- Key Differences : Trifluoromethoxy (-OCF₃) replaces trifluoroethoxy (-OCH₂CF₃).

b. 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline (CAS: 1284713-23-0)

Halogen and Fluorination Variations

a. 4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS: 868692-81-3)

- Molecular Formula : C₇H₄BrF₃IN

- Key Differences : Additional iodine at the 2-position and trifluoromethyl (-CF₃) at the 5-position.

- Impact : The iodine atom increases molecular weight (386.92 g/mol) and provides a heavy atom effect for crystallography studies, while -CF₃ enhances electron deficiency .

b. 3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline

- Molecular Formula: C₁₁H₁₀F₇NO

- Key Differences : Dual fluorinated alkoxy groups.

- Impact : Increased fluorine content improves thermal stability and resistance to oxidative degradation, making it suitable for high-temperature applications .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Biological Activity

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and a trifluoroethoxy group attached to an aniline structure. This unique arrangement enhances its reactivity and biological activity. The trifluoroethoxy group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.

| Biological Activity | Mechanism | Target |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Bacterial and fungal cells |

| Anticancer | Induction of apoptosis | Cancer cell lines |

The biological effects of this compound can be explained through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in metabolic processes. For instance, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds.

- Cell Signaling Modulation : It influences cell signaling pathways by altering the activity of kinases and transcription factors. This modulation can lead to changes in gene expression related to stress responses and apoptosis.

- Reactive Intermediate Formation : Upon metabolism, this compound can form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

- In Vitro Studies : In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : Clinical isolates of bacteria were subjected to antimicrobial susceptibility testing against this compound. The results showed promising activity against resistant strains of bacteria, indicating its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline?

A multi-step approach is typically employed:

- Step 1 : Bromination of 4-(2,2,2-trifluoroethoxy)aniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to selectively substitute the meta-position.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Validation : Confirm regioselectivity using H NMR (aromatic proton splitting patterns) and LC-MS for molecular weight verification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological assays).

- NMR : F NMR is critical to confirm the trifluoroethoxy group’s presence (δ ≈ -75 to -80 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 284.0) .

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

- Storage : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation and hydrolysis of the trifluoroethoxy group .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, directing electrophilic substitution to the bromine-adjacent position.

- Methodology : For Suzuki-Miyaura coupling, use Pd(PPh) as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (R shift) .

- Challenge : Competing dehalogenation may occur; optimize catalyst loading (5–10 mol%) to minimize side reactions .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected NOE correlations)?

- Case Study : Discrepancies in H NMR aromatic splitting patterns may arise from dynamic rotational restriction of the trifluoroethoxy group.

- Resolution : Perform variable-temperature NMR (VT-NMR) to observe coalescence effects. For example, heating to 60°C in DMSO-d simplifies splitting by accelerating rotation .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Approach :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to map binding pockets. The bromine atom may occupy hydrophobic cavities, while the trifluoroethoxy group engages in halogen bonding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

- Validation : Correlate computational results with in vitro IC data from enzyme inhibition assays .

Q. What methodologies elucidate the compound’s metabolic stability in vitro?

- Experimental Design :

- Microsomal Assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.

- Analysis : LC-MS/MS to quantify parent compound depletion over 60 minutes. Calculate half-life (t) using first-order kinetics.

- Key Finding : The trifluoroethoxy group may resist oxidative metabolism, enhancing metabolic stability compared to methoxy analogs .

Research Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.